BMS-986142
描述
BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a critical enzyme involved in the signaling pathways of B cells and other immune cells. This compound has been investigated for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and primary Sjögren’s syndrome .
科学研究应用
BMS-986142 在各个科学领域中得到了广泛的研究,其应用包括:
化学: 它可以作为研究布鲁顿酪氨酸激酶和相关信号通路的抑制的模型化合物。
生物学: 它用于研究布鲁顿酪氨酸激酶在免疫细胞功能和自身免疫性疾病中的作用。
医学: 临床试验已探索其作为类风湿性关节炎和原发性干燥综合征治疗剂的潜力。
工业: 它可用于开发针对布鲁顿酪氨酸激酶和相关通路的药物 .
作用机制
BMS-986142 通过选择性抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻断了参与 B 细胞活化、增殖和细胞因子产生的信号通路。通过靶向这些通路,this compound 可以调节免疫反应并减少自身免疫性疾病的炎症。 涉及的分子靶点和通路包括 B 细胞受体信号通路和下游效应器,例如活化 B 细胞的核因子 kappa 轻链增强子 .
生化分析
Biochemical Properties
Bms-986142 plays a significant role in biochemical reactions by inhibiting BTK, a critical regulator of signal transduction pathways involved in the pathobiology of RA and other autoimmune disorders . It interacts with BTK, blocking antigen receptor-dependent signaling and functional endpoints in human B cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by providing potent and selective inhibition of BTK . It blocks antigen receptor-dependent signaling and functional endpoints such as cytokine production, co-stimulatory molecule expression, and proliferation in human B cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . The effects of this compound change over time, with robust efficacy observed without continuous, complete inhibition of BTK .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It displays robust efficacy in murine models of RA, including CIA and CAIA . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a BTK inhibitor, it likely interacts with enzymes or cofactors involved in signal transduction pathways related to autoimmune disorders .
准备方法
BMS-986142 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从市售原料开始,经过一系列化学转化,例如亲核取代、环化和官能团修饰。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置以获得所需的产物。 工业生产方法可能涉及对这些合成路线的优化,以提高收率、纯度和可扩展性 .
化学反应分析
相似化合物的比较
BMS-986142 在作为布鲁顿酪氨酸激酶的可逆抑制剂方面具有高度选择性和效力,这一点是独一无二的。类似的化合物包括:
依布替尼: 一种不可逆的布鲁顿酪氨酸激酶抑制剂,用于治疗某些癌症。
阿卡替尼: 另一种具有相似作用机制但药代动力学特性不同的不可逆抑制剂。
扎努布替尼: 一种选择性抑制剂,与早期抑制剂相比,具有改善的药代动力学和安全性特征。this compound 由于其可逆抑制,在安全性方面可能具有优势和耐受性
属性
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
Record name | BMS-986142 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986142 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986142 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。